Propanil
Overview
Description
Propanil, known chemically as N-(3,4-dichlorophenyl)propanamide, is a widely used contact herbicide. It is primarily employed to control broad-leaved and grassy weeds in rice fields. This compound is notable for its selective action, which allows it to target weeds without harming the rice plants .
Mechanism of Action
Target of Action
Propanil, a widely used contact herbicide, primarily targets the photosynthesis process in plants . It is particularly effective against weeds, as it inhibits their photosynthesis and CO2 fixation .
Mode of Action
The principal mode of this compound’s herbicidal action against weeds is the inhibition of their photosynthesis and CO2 fixation . Plants photosynthesize in two stages. In stage I, photosynthetic reactions capture sunlight energy and yield molecules with high energy content. This compound inhibits the electron transport chain reaction in this stage, preventing the conversion of CO2 to carbohydrate precursors . This inhibition hinders the further development of the weed .
Biochemical Pathways
This compound affects the photosynthesis pathway in plants. It inhibits the electron transport chain reaction, which is crucial for the conversion of CO2 to carbohydrate precursors . This inhibition disrupts the photosynthesis process, leading to the death of the weed .
Pharmacokinetics
The elimination half-life of this compound is approximately 3.2 hours . The concentration of its metabolite, 3,4-dichloroaniline (DCA), is generally higher, more persistent, and more variable than this compound .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of photosynthesis in weeds, leading to their death . Rice is relatively immune to this compound because it contains a high level of the enzyme aryl acylamidase (aaa), which rapidly metabolizes this compound to relatively non-toxic 3,4-dichloroaniline .
Action Environment
The persistence of this compound in soil and aquatic environments is a concern due to the possible accumulation of toxic degradation products, such as chloroanilines . The degradation of this compound is influenced by environmental factors such as the presence of certain bacterial strains in the soil . For instance, Acinetobacter baumannii DT, isolated from soil, has been used to determine the degradation rates of this compound and 3,4-dichloroaniline . The degradation pathway showed that A. baumannii DT transformed this compound to 3,4-dichloroaniline before being completely degraded .
Biochemical Analysis
Biochemical Properties
Propanil interacts with various enzymes and proteins within the biochemical reactions of plants. The primary mode of this compound’s action is the inhibition of photosynthesis and CO2 fixation . This inhibition occurs at the molecular level, affecting the electron transport chain reaction, which is crucial for photosynthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting photosynthesis, a critical process for plant cell survival . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the electron transport chain reaction, thereby preventing the conversion of CO2 to carbohydrate precursors . This inhibition disrupts further development of the weed .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The elimination half-life of this compound is approximately 3.2 hours . Over time, this compound is metabolized into 3,4-dichloroaniline (DCA), which is generally higher, more persistent, and more variable than this compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. High doses of this compound can lead to severe poisoning and death, largely attributed to severe methaemoglobinaemia . The median lethal dose (LD50) in rats is 1384 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is transformed into 3,4-dichloroaniline before being completely degraded via the ortho-cleavage pathway .
Transport and Distribution
This compound is a mobile compound with an affinity for the water compartment . It is not persistent, being easily transformed under natural conditions to several metabolites .
Subcellular Localization
Given its mode of action, it is likely that this compound localizes to the chloroplasts in plant cells, where photosynthesis occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propanil is synthesized through a multi-step process:
Nitration of 1,2-dichlorobenzene: This step involves the nitration of 1,2-dichlorobenzene to produce 1,2-dichloro-4-nitrobenzene.
Hydrogenation: The nitro group in 1,2-dichloro-4-nitrobenzene is then hydrogenated using Raney nickel as a catalyst to yield 3,4-dichloroaniline.
Acylation: Finally, 3,4-dichloroaniline undergoes acylation with propanoyl chloride to form this compound.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The resulting this compound is typically obtained as white crystalline solids or brown powder, depending on the purity .
Chemical Reactions Analysis
Types of Reactions: Propanil undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to produce 3,4-dichloroaniline, which is more toxic than the parent compound.
Oxidation: Under certain conditions, this compound can be oxidized to form various by-products.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and a base.
Oxidation: Requires oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Involves nucleophiles like hydroxide ions or amines.
Major Products:
3,4-Dichloroaniline: A major hydrolysis product.
Various oxidized by-products: Depending on the oxidizing agent used.
Scientific Research Applications
Propanil has a wide range of applications in scientific research:
Agriculture: Used extensively as a herbicide to control weeds in rice fields.
Environmental Studies: Research on the degradation and environmental impact of this compound and its by-products.
Toxicology: Studies on the toxic effects of this compound and its metabolites on various organisms.
Analytical Chemistry: Development of methods for the detection and quantification of this compound residues in soil and water .
Comparison with Similar Compounds
3,4-Dichloroaniline: A major metabolite of propanil, more toxic than the parent compound.
Other Anilides: Compounds like 3,4-dichloropropionanilide share similar herbicidal properties.
Uniqueness of this compound: this compound’s selective action on weeds while sparing rice plants makes it unique among herbicides. Its rapid metabolism in rice plants due to aryl acylamidase ensures minimal phytotoxicity to the crop .
This compound continues to be a valuable tool in agriculture, particularly in rice cultivation, due to its effectiveness and selectivity. Ongoing research aims to further understand its environmental impact and develop safer, more efficient herbicidal strategies.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFULEKSKNZEWOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO, Array | |
Record name | PROPANIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18214 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PROPANIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0552 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022111 | |
Record name | N-(3,4-Dichlorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Propanil appears as colorless to brown crystals. Non corrosive. Used as an herbicide., White solid; [Merck Index] Colorless, white, or light brown odorless solid; [HSDB] Medium to dark grey solid; Formulated as emulsifiable, soluble, and flowable concentrate liquids and as water dispersible granules; [Reference #2], COLOURLESS CRYSTALS. | |
Record name | PROPANIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18214 | |
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Record name | Propanil | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1098 | |
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Record name | PROPANIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0552 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Boiling Point |
351 °C | |
Record name | PROPANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1226 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPANIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0552 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Flash Point |
>100 °C | |
Record name | PROPANIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0552 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water at room temperature: 225 ppm, In water 130 mg/L at 20 °C; in isopropanol and dichloromethane >200 g/L at 20 °C, toluene 50-100 g/L at 20 °C, and hexane <1 g/L at 20 °C; in benzene 7X10+4 mg/L at 25 °C, acetone 1.7X10+6 mg/L at 25 °C, and ethanol 1.1X10+6 mg/L at 25 °C., Sparingly soluble in aromatic solvents, In water, 152 mg/L at 25 °C, Solubility in water, g/l at 20 °C: 0.13 (very poor) | |
Record name | PROPANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1226 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPANIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
1.25 g/cu cm at 25 °C, Density (at 25 °C): 1.4 g/cm³ | |
Record name | PROPANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1226 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPANIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
0.00000091 [mmHg], 0.121 mPa (9.08X10-7 mm Hg) at 25 °C; 12 mPa (9.0X10-5 mm Hg) at 60 °C, Vapor pressure, Pa at 60 °C: 0.012 | |
Record name | Propanil | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1098 | |
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Record name | PROPANIL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1226 | |
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Record name | PROPANIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Mechanism of Action |
In this study, /investigators/ examined both the direct and indirect effects of /propanil (PRN)/ exposure on /cytotoxic T lymphocytes (CTL)/ activation and effector cell function to gauge its likely impact on cell-mediated immunity. Initial experiments addressed whether PRN alters the class I major histocompatibility complex (MHC) pathway for antigen processing and presentation by antigen-presenting cells (APCs) , thereby indirectly affecting effector function. These experiments demonstrated that PRN does not impair the activation of CTLs by PRN-treated APCs. Subsequent experiments addressed whether PRN treatment of CTLs directly inhibits their activation and revealed that 1 degrees alloreactive CTLs exposed to PRN are unimpaired in their proliferative response and only marginally inhibited in their lytic activity. Surprisingly, secondary stimulation of these alloreactive CTL effectors, however, even in the absence of further PRN exposure, resulted in complete abrogation of CTL lytic function and a delayed but significant long-term effect on CTL responsiveness. These findings may have important implications for the diagnosis and clinical management of anomalies of cell-mediated immunity resulting from environmental exposure to various herbicides and other pesticides., ... Previous studies have demonstrated that treatment of the IC-21 macrophage cell line with DCPA resulted in changes of critical macrophage functions, including a decrease in cytokine production, and in the ability to phagocytize and kill bacteria. To understand the mechanism involved in the propanil induced changes, a proteomics analysis was undertaken. For this study, IC-21 cells were exposed to 100 uM propanil or ethanol (vehicle) and stimulated with lipopolysaccharide. After 30 min of exposure, cytosolic fraction was isolated and analyzed by two-dimensional gel electrophoresis. Differential statistical analysis identified 12 spots that were all decreased in the propanil exposed cells compared to vehicle. Mass spectrometry analysis was used to identify the proteins, which was later confirmed by other methods. One of these proteins, Sorting Nexin 6 (SNX6) interacts with the TGF-beta family of receptor serine-threonine kinases and associates with early endosomes during intracellular receptor trafficking. Another protein, H+-ATPase functions as a cytoplasmic pH-regulator promoting acidification of intracellular compartments in macrophages during the respiratory burst. A third protein, fibroblast growth factor regulated-1 (FR-1) protein induced by FGF-1 stimulation is important for enhancement of phagocytosis and plays a role in promoting inflammation. Confirmation of other significantly changed proteins and linking their identity to the alterations in macrophage function is currently in progress. Together the data from toxicoproteomics analysis provides an additional evidence of the mechanism by which propanil suppresses macrophage functions., Stimulation of T cells through the T-cell receptor results in the activation of a series of signaling pathways that leads to the secretion of interleukin (IL)-2 and cell proliferation. Influx of calcium (Ca(2+)) from the extracellular environment, following internal Ca(2+) store depletion, provides the elevated and sustained intracellular calcium concentration ([Ca(2+)](i)) critical for optimal T-cell activation. Our laboratory has documented that exposure to the herbicide 3,4-dichloropropionanilide (DCPA) inhibits intracellular signaling events that have one or more Ca(2+) dependent steps. Herein we report that DCPA attenuates the normal elevated and sustained [Ca(2+)](i) that follows internal store depletion in the human leukemic Jurkat T cell line and primary mouse T cells. DCPA did not alter the depletion of internal Ca(2+) stores when stimulated by anti-CD3 or thapsigargin demonstrating that early inositol 1,4,5-triphosphate-mediated signaling and depletion of Ca(2+) stores were unaffected. 2-Aminoethyldiphenol borate (2-APB) is known to alter the store-operated Ca(2+) (SOC) influx that follows Ca(2+) store depletion. Exposure of Jurkat cells to either DCPA or 50 uM 2-APB attenuated the increase in [Ca(2+)](i) following thapsigargin or anti-CD3 induced store depletion in a similar manner. At low concentrations, 2-APB enhances SOC influx but this enhancement is abrogated in the presence of DCPA. This alteration in [Ca(2+)](i), when exposed to DCPA, significantly reduces nuclear levels of nuclear factor of activated T cells (NFAT) and IL-2 secretion. The plasma membrane polarization profile is not altered by DCPA exposure. Taken together, these data indicate that DCPA inhibits T-cell activation by altering Ca(2+) homeostasis following store depletion., Toxic signs after ip doses of 200 to 800 mg/kg of the herbicide propanil in mice included central nervous system depression, loss of reflex, cyanosis and death at the higher doses. Pretreatment with tri-o-cresylphosphate (triorthotolyl phosphate, TOTP), an esterase inhibitor, prevented cyanosis but slightly enhanced the CNS depressant actions of propanil. Propanil and a probable hydrolytic metabolite, 3,4-dichloroaniline (DCA), produced methemoglobinemia in mice. Comparison of the time- and dose-response relationships for equimolar doses of propanil and DCA showed that DCA was more potent and had a faster onset of methemoglobin production than propanil. The hydrolysis of propanil to yield 3,4-dichloroaniline by liver homogenates was completely inhibited 18 hr after mice were given 125 mg/kg of TOTP. Methemoglobin formation after propanil was inhibited in mice pretreated with 125 mg/kg of TOTP, but TOTP did not affect DCA-induced methemoglobinemia. Inhibition of propanil-amidase activity and propanil-induced methemoglobinemia had similar TOTP dose- and time-response relationships. Pretreatment with SKF-525A inhibited and phenobarbital pretreatment slightly increased both propanil- and DCA-induced methemoglobin formation. Neither pretreatment affected normal liver propanilamidase activity. | |
Record name | PROPANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1226 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
/The/ contaminants are 3,4,3',4'-tetrachloroazobenzene and /3,4,3',4'-tetrachloroazobenzene's/ oxy derivative... ., Presence of TCAB (3,3',4,4'-tetrachloroazobenzene) was determined by HPLC in 3,4-dichloroaniline, & in the herbicides (propanil, diuron, linuron & neburon) made from 3,4-dichloroaniline. | |
Record name | PROPANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1226 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid /Purity not provided/, Colorless crystals /Purity not provided/, Light brown solid (pure), Dark oily liquid, Solid, white-gray | |
CAS No. |
709-98-8 | |
Record name | PROPANIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18214 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Propanil | |
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Record name | Propanil [BSI:ISO] | |
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Record name | propanil | |
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Record name | N-(3,4-Dichlorophenyl)propanamide | |
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Record name | Propanil | |
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Record name | PROPANIL | |
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Record name | PROPANIL | |
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Record name | PROPANIL | |
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Melting Point |
92 °C, 92-93 °C | |
Record name | PROPANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1226 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPANIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0552 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.